(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol
Brand Name:
Vulcanchem
CAS No.:
32647-67-9
VCID:
VC20817401
InChI:
InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2
SMILES:
C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Molecular Formula:
C13H22O8
Molecular Weight:
306.31 g/mol
(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol
CAS No.: 32647-67-9
Cat. No.: VC20817401
Molecular Formula: C13H22O8
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32647-67-9 |
|---|---|
| Molecular Formula | C13H22O8 |
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | hexane-1,2,3,4,5,6-hexol;phenylmethanediol |
| Standard InChI | InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2 |
| Standard InChI Key | KZAXZLXYAYCVLB-UHFFFAOYSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
| SMILES | C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator